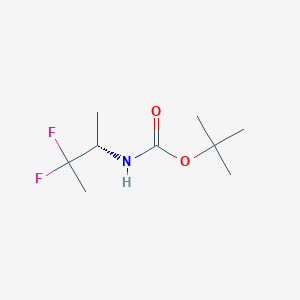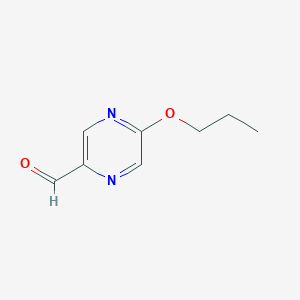
5-Propoxy-pyrazine-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Propoxy-pyrazine-2-carbaldehyde is an organic compound belonging to the pyrazine family It is characterized by a pyrazine ring substituted with a propoxy group at the 5-position and an aldehyde group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Propoxy-pyrazine-2-carbaldehyde typically involves the introduction of the propoxy group and the aldehyde group onto the pyrazine ring. One common method is the reaction of 5-bromo-pyrazine-2-carbaldehyde with propanol in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Propoxy-pyrazine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The propoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles, such as amines, thiols, and halides, under appropriate reaction conditions.
Major Products:
Oxidation: 5-Propoxy-pyrazine-2-carboxylic acid.
Reduction: 5-Propoxy-pyrazine-2-methanol.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-Propoxy-pyrazine-2-carbaldehyde has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and coordination compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as a precursor for various industrial applications.
Mécanisme D'action
The mechanism of action of 5-Propoxy-pyrazine-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the propoxy group may enhance the compound’s lipophilicity, facilitating its interaction with cellular membranes and increasing its bioavailability.
Comparaison Avec Des Composés Similaires
5-Methyl-2-pyrazinecarbaldehyde: Similar structure but with a methyl group instead of a propoxy group.
2-Formyl-5-methylpyrazine: Another pyrazine derivative with a formyl group at the 2-position and a methyl group at the 5-position.
Uniqueness: 5-Propoxy-pyrazine-2-carbaldehyde is unique due to the presence of the propoxy group, which imparts distinct chemical and physical properties. This substitution can influence the compound’s reactivity, solubility, and potential biological activities, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C8H10N2O2 |
|---|---|
Poids moléculaire |
166.18 g/mol |
Nom IUPAC |
5-propoxypyrazine-2-carbaldehyde |
InChI |
InChI=1S/C8H10N2O2/c1-2-3-12-8-5-9-7(6-11)4-10-8/h4-6H,2-3H2,1H3 |
Clé InChI |
HSSVRTZXFBRCBF-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=NC=C(N=C1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Iodoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13896419.png)
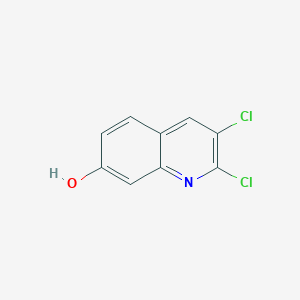
![tert-butyl N-[(1S,2S,3S,5R)-2-fluoro-8-azabicyclo[3.2.1]octan-3-yl]carbamate](/img/structure/B13896421.png)

![2-[(5-Fluoro-4-methyl-2-nitro-phenoxy)methoxy]ethyl-trimethyl-silane](/img/structure/B13896426.png)
![3-Methylenebicyclo[3.3.1]nonan-9-one](/img/structure/B13896427.png)
![6-Methoxythiazolo[5,4-C]pyridin-2-amine](/img/structure/B13896435.png)
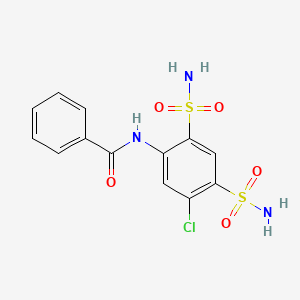
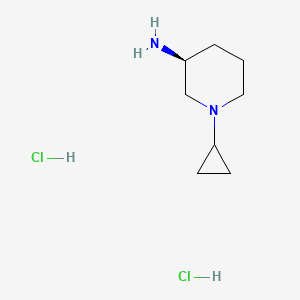
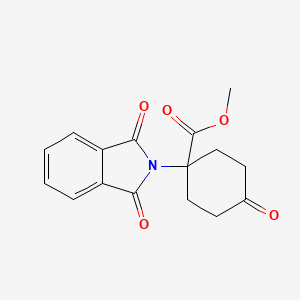

![ethyl 4-[(2S)-2-aminopropyl]thiazole-2-carboxylate;hydrochloride](/img/structure/B13896456.png)

